Hydrazine, 1,1-diethyl-2,2-dipropyl-
Description
Hydrazine, 1,1-diethyl-2,2-dipropyl- is a substituted hydrazine derivative with the formula C₁₀H₂₄N₂. Structurally, it features two ethyl groups (-C₂H₅) attached to one nitrogen atom and two propyl groups (-C₃H₇) on the adjacent nitrogen. This asymmetric substitution pattern distinguishes it from simpler hydrazine analogs.
Properties
CAS No. |
52598-09-1 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
1,1-diethyl-2,2-dipropylhydrazine |
InChI |
InChI=1S/C10H24N2/c1-5-9-12(10-6-2)11(7-3)8-4/h5-10H2,1-4H3 |
InChI Key |
KNDXGQHXCXCZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, 1,1-diethyl-2,2-dipropyl- can be synthesized through the reaction of hydrazine with appropriate alkyl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction of hydrazine with diethyl bromide and dipropyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1-diethyl-2,2-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the reagents used.
Scientific Research Applications
Hydrazine, 1,1-diethyl-2,2-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazine, 1,1-diethyl-2,2-dipropyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may inhibit enzymes by forming stable complexes with the active sites, thereby blocking their activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Key Observations :
Challenges for 1,1-Diethyl-2,2-Dipropylhydrazine :
- Steric hindrance from ethyl and propyl groups may necessitate higher temperatures or catalysts for efficient synthesis.
- Separation of isomers (if any) would require advanced chromatography techniques, as seen in the separation of MEA and hydrazine derivatives using derivatization ion chromatography .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on substituent effects: Alkyl groups slightly increase basicity compared to aryl-substituted hydrazines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-diethyl-2,2-dipropylhydrazine, and what methodological considerations are critical for yield optimization?
- Methodology :
- Alkylation : Direct alkylation of hydrazine with ethyl and propyl halides under basic conditions (e.g., NaOH in ethanol). However, this method often suffers from poor regioselectivity due to competing mono- and di-substitution .
- Hydrazone Reduction : A cleaner approach involves reducing a pre-synthesized hydrazone derivative (e.g., from ketones/aldehydes) using agents like NaBH4 or LiAlH4. This method ensures better control over substitution patterns .
- Key Parameters : Solvent choice (ethanol/methanol), temperature (60–80°C for reflux), and stoichiometric ratios (1:2 hydrazine:alkylating agent) are critical .
Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) be applied to characterize this compound and confirm its structure?
- UV-Vis : Monitor absorption maxima (e.g., 526–546 nm for hydrazine derivatives) to assess purity and electronic transitions. Molar absorptivity values (e.g., ~2200–2300 L·mol⁻¹·cm⁻¹) can validate concentration .
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent environments:
- Ethyl groups: δ 1.0–1.5 ppm (triplet, CH3), δ 2.5–3.0 ppm (quartet, CH2).
- Propyl groups: δ 0.8–1.2 ppm (CH3), δ 1.3–1.7 ppm (CH2).
- Hydrazine backbone: δ 3.5–4.5 ppm (NH) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular dynamics) are effective in predicting the reactivity of 1,1-diethyl-2,2-dipropylhydrazine in catalytic systems?
- DFT Studies : Calculate activation barriers for key reactions (e.g., oxidation, cycloreversion). For example, [2.2.2]-bicyclic hydrazines show lower activation energies (~15–20 kJ/mol) than [2.2.1] analogs, enhancing catalytic efficiency .
- Molecular Dynamics : Simulate solvent interactions (e.g., ethanol vs. water) to optimize reaction kinetics. Polar solvents stabilize transition states in nucleophilic substitutions .
Q. How do catalytic decomposition pathways of this hydrazine derivative compare to other hydrazines in hydrogen production, and what factors drive efficiency discrepancies?
- Mechanism : Decomposition via N–N bond cleavage (heterolytic vs. homolytic) depends on catalyst choice (e.g., Ni-Ir/CeO2 vs. Pt). Ni-Ir systems achieve >95% H2 selectivity at 50°C .
- Key Variables :
- Catalyst support (CeO2 enhances dispersion).
- Hydrazine concentration (optimum: 0.5–1.0 M in aqueous solutions).
- Data discrepancies arise from differences in catalyst pretreatment and reaction pH .
Q. What experimental designs mitigate contradictions in reported kinetic data for hydrazine decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
